
Methyl 16-hydroxyhexadec-9-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 16-hydroxyhexadec-9-enoate is a chemical compound with the molecular formula C17H32O3. It is a methyl ester derivative of a long-chain fatty acid, specifically a hydroxy fatty acid. This compound is known for its unique structure, which includes a hydroxyl group and a double bond, making it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 16-hydroxyhexadec-9-enoate can be synthesized through several methods. One common approach involves the esterification of 16-hydroxyhexadec-9-enoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification through distillation or crystallization to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
Methyl 16-hydroxyhexadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: 16-oxohexadec-9-enoate or 16-carboxyhexadec-9-enoate.
Reduction: Methyl 16-hydroxyhexadecanoate.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Methyl 16-hydroxyhexadec-9-enoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex molecules and as a model compound for studying esterification and hydrolysis reactions.
Biology: The compound is studied for its role in lipid metabolism and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of surfactants, lubricants, and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of methyl 16-hydroxyhexadec-9-enoate involves its interaction with various molecular targets and pathways. The hydroxyl group and the double bond in its structure allow it to participate in enzymatic reactions, such as those catalyzed by lipases and oxidoreductases. These interactions can lead to the formation of bioactive metabolites that exert physiological effects.
類似化合物との比較
Similar Compounds
Methyl hexadec-9-enoate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
16-hydroxyhexadec-9-enoic acid: The free acid form, which has different solubility and reactivity compared to the methyl ester.
Methyl 16-hydroxyhexadecanoate: A saturated analog, which lacks the double bond and has different chemical properties.
Uniqueness
Methyl 16-hydroxyhexadec-9-enoate is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination allows it to undergo a wider range of chemical reactions compared to its analogs, making it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
methyl 16-hydroxyhexadec-9-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O3/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h2,4,18H,3,5-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTADAIAFJLTGMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCC=CCCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90822617 |
Source


|
| Record name | Methyl 16-hydroxyhexadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90822617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78924-81-9 |
Source


|
| Record name | Methyl 16-hydroxyhexadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90822617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
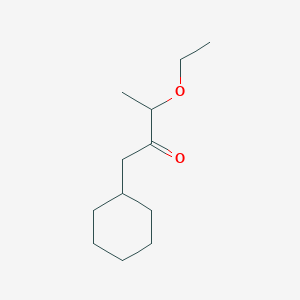

![2-Methyl-1,3-diphenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14439629.png)
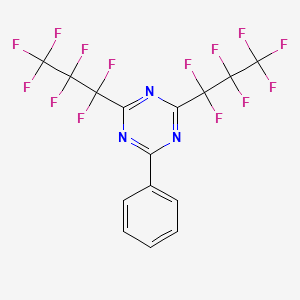

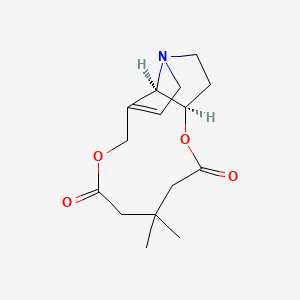
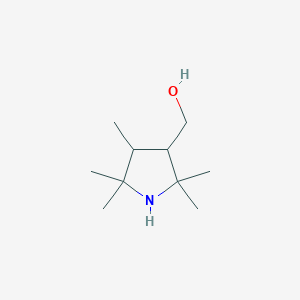
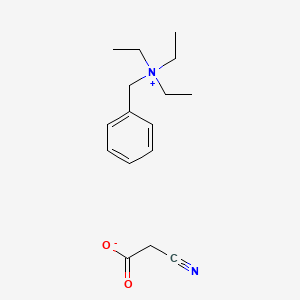
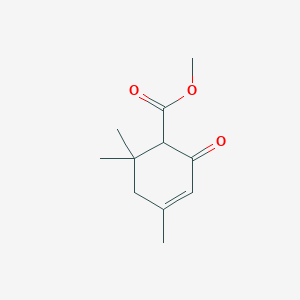

![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one](/img/structure/B14439690.png)
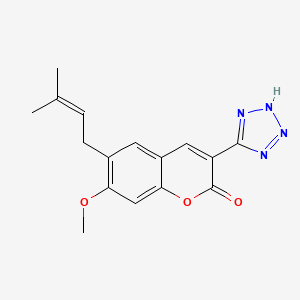
![1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14439697.png)

